2-Quinolinecarboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Quinolinecarboxaldehyde and its derivatives involves several innovative approaches. A notable method involves the use of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines, indicating its utility in analytical chemistry for detecting low concentrations of amines (Beale et al., 1989). Furthermore, novel Schiff base copper complexes of quinoline-2-carboxaldehyde have been synthesized, showing significant antiproliferative and proapoptotic activity in cancer cells, which underscores its potential in medicinal chemistry (Adsule et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-Quinolinecarboxaldehyde allows for its versatile reactivity and application in synthesizing complex organic compounds. The immobilization of quinoline-2-carboxaldehyde on an amine-functionalized silica-coated ferrite nanosupport followed by metallation with copper acetate exemplifies its structural utility, leading to a highly efficient and magnetically retrievable catalytic system for synthesizing significant carbamates (Sharma et al., 2015).
Chemical Reactions and Properties
2-Quinolinecarboxaldehyde participates in various chemical reactions, offering pathways to synthesize a wide array of compounds. An unexpected annulation between 2-aminobenzyl alcohols and benzaldehydes in the presence of DMSO highlights its reactivity, providing a method to synthesize substituted quinolines under specific conditions (Yang et al., 2021).
Physical Properties Analysis
The physical properties of 2-Quinolinecarboxaldehyde, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. While specific studies focused solely on these properties were not highlighted, the mentioned research implies that its physical characteristics are conducive to its reactivity and utility in both analytical and synthetic chemistry.
Chemical Properties Analysis
The chemical properties of 2-Quinolinecarboxaldehyde, including its reactivity with amines, alcohols, and metals, facilitate the synthesis of a broad spectrum of biologically active and industrially relevant compounds. Its role as a precursor in the high-sensitivity analysis of primary amines and the synthesis of carbamates via C-H activation of formamides underscores its significant chemical versatility (Beale et al., 1989); (Sharma et al., 2015).
Scientific Research Applications
Fluorogenic Labeling in Pharmaceuticals : A derivative, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, has been used for fluorogenic labeling to separate chlorophenols in pharmaceutical formulations, particularly in the determination of chlorocresol and chloroxylenol in creams and ointments (Gatti, Roveri, Bonazzi & Cavrini, 1997).
Sensitivity Enhancement in Chromatographic Analysis : Another derivative, 3-benzoyl-2-quinolinecarboxaldehyde, is a novel fluorogenic reagent for ultra-high sensitivity determination of primary amines in micro-column liquid chromatography with laser-induced fluorescence detection (Beale, Hsieh, Savage, Wiesler & Novotny, 1989).
Synthesis of 2-Quinolones for Medicinal Research : Recent advances in one-pot modular syntheses of 2-quinolones offer efficient, selective, and environmentally friendly production of these molecules, crucial for medicinal and agrochemical research (Hong, Shin & Lim, 2020).
Development of Cancer Therapeutics : Schiff base copper complexes of quinoline-2-carboxaldehyde have been identified as proteasome inhibitors in human prostate cancer cells, indicating potential therapeutic applications (Adsule, Barve, Chen, Ahmed, Dou, Padhye & Sarkar, 2006).
Nanocatalyst for Pharmaceutical Synthesis : Cu-2QC@Am-SiO2@Fe3O4 nanocatalyst demonstrates efficiency in synthesizing carbamates via C-H activation of formamides, significant for industrial and pharmaceutical applications. Its magnetic recovery and reusability make it economical and sustainable (Sharma, Dutta & Sharma, 2015).
Luminescent Probes : 5-Quinolinecarboxaldehyde has been used as a starting synthon to create highly luminescent boron complexes, potentially useful as luminescent probes in the visible range (Benelhadj, Retailleau, Massue & Ulrich, 2016).
Analytical Applications in Capillary Electrophoresis : 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde has been designed as a reagent for ultra-sensitive determination of primary amines by capillary electrophoresis using laser fluorescence detection (Liu, Hsieh, Wiesler & Novotny, 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
quinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYJKGWLDJECQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203169 | |
Record name | Quinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolinecarboxaldehyde | |
CAS RN |
5470-96-2 | |
Record name | 2-Quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Quinolinecarboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.